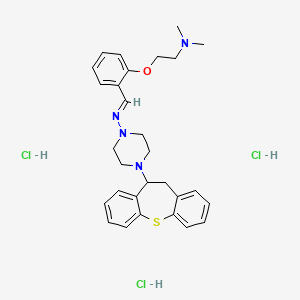
1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((2-(2-(dimethylamino)ethoxy)phenyl)methylene)-, trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((2-(2-(dimethylamino)ethoxy)phenyl)methylene)-, trihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their use as antipsychotic agents, antidepressants, and antihistamines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from the basic building blocks of piperazine and dibenzothiepin. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems, including its binding to specific receptors.
Medicine: Investigated for its potential therapeutic effects, such as antipsychotic or antidepressant properties.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. By binding to these receptors, it can modulate their activity, leading to changes in neurotransmitter levels and subsequent physiological effects.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another piperazine derivative used as an antipsychotic.
Amitriptyline: A tricyclic antidepressant with a similar dibenzothiepin structure.
Diphenhydramine: An antihistamine with a related chemical structure.
Uniqueness
What sets this compound apart is its unique combination of structural features, which may confer distinct pharmacological properties. Its specific binding affinity and activity profile could make it more effective or have fewer side effects compared to similar compounds.
属性
CAS 编号 |
86759-04-8 |
|---|---|
分子式 |
C29H37Cl3N4OS |
分子量 |
596.1 g/mol |
IUPAC 名称 |
2-[2-[(E)-[4-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;trihydrochloride |
InChI |
InChI=1S/C29H34N4OS.3ClH/c1-31(2)19-20-34-27-12-6-3-10-24(27)22-30-33-17-15-32(16-18-33)26-21-23-9-4-7-13-28(23)35-29-14-8-5-11-25(26)29;;;/h3-14,22,26H,15-21H2,1-2H3;3*1H/b30-22+;;; |
InChI 键 |
IOWAHSJJKMBURL-LKFYSFIFSA-N |
手性 SMILES |
CN(C)CCOC1=CC=CC=C1/C=N/N2CCN(CC2)C3CC4=CC=CC=C4SC5=CC=CC=C35.Cl.Cl.Cl |
规范 SMILES |
CN(C)CCOC1=CC=CC=C1C=NN2CCN(CC2)C3CC4=CC=CC=C4SC5=CC=CC=C35.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















